molecular formula C12H11N3O5 B2610355 [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2185035-81-6

[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B2610355
CAS No.: 2185035-81-6
M. Wt: 277.236
InChI Key: OMONVDUYBDKKTI-UHFFFAOYSA-N
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Description

[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a carbamoylphenyl group and an imidazolidinyl acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with phosgene to form the corresponding isocyanate, which is then reacted with glycine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a precursor for folate synthesis.

    Indole derivatives: These compounds have diverse biological activities and are used in drug development.

Uniqueness

What sets [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c13-10(18)6-1-3-7(4-2-6)15-11(19)8(5-9(16)17)14-12(15)20/h1-4,8H,5H2,(H2,13,18)(H,14,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONVDUYBDKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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